molecular formula C20H15Br B167469 Bromotriphenylethylene CAS No. 1607-57-4

Bromotriphenylethylene

Cat. No. B167469
M. Wt: 335.2 g/mol
InChI Key: VUQVJIUBUPPCDB-UHFFFAOYSA-N
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Patent
US08974920B2

Procedure details

n-Butyllithium in hexane (2.5 M, 15 mL) was added slowly under nitrogen to a stirred solution of (2-bromoethene-1,1,2-triyl)tribenzene (5.00 g, 14.9 mmol) in THF (50 mL) at −78° C. and then the mixture was stirred further for 1 h. Tributyl borate (11.0 mL, 40.8 mmol) was added at −78° C. before the mixture was warmed slowly to room temperature and stirred for 8 hours. Water (100 mL) was added, followed by conc. HCl (100 mL) to acidify the mixture, which was then stirred for 2 hours. The reaction mixture was extracted with EtOAc and the combined organic phases were dried over MgSO4. Concentration under reduced pressure gave 1,2,2-triphenylvinylboronic acid, which, without further purification, was reacted with pinacol (1.73 g, 14.6 mmol) in toluene under reflux for 2 hours to effect condensation by the azeotropic removal of the water formed. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/EtOAc=20/1) to afford D (2.41 g, 65%) as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[B:27](OCCCC)([O:33]CCCC)[O:28]CCCC.Cl>CCCCCC.C1COCC1.O>[C:21]1([C:7]([B:27]([OH:33])[OH:28])=[C:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC(=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred further for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
was then stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C(C1=CC=CC=C1)C1=CC=CC=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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